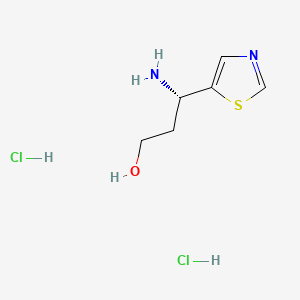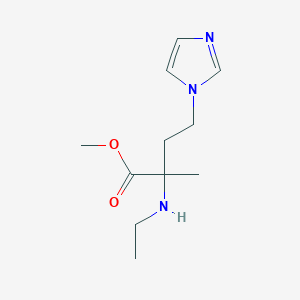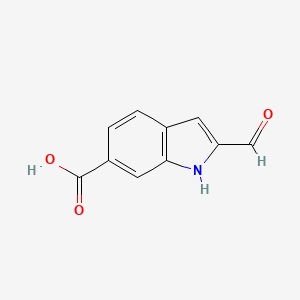
2-formyl-1H-indole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-formyl-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a formyl group at the second position and a carboxylic acid group at the sixth position of the indole ring. It is a crystalline, colorless substance with specific odors and is known for its aromatic nature due to the delocalization of π-electrons.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-1H-indole-6-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions. This method provides a good yield of the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-formyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the delocalization of π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: 2-carboxy-1H-indole-6-carboxylic acid.
Reduction: 2-hydroxymethyl-1H-indole-6-carboxylic acid.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
2-formyl-1H-indole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and pharmaceuticals.
作用機序
The mechanism of action of 2-formyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .
類似化合物との比較
2-formyl-1H-indole-6-carboxylic acid can be compared with other indole derivatives:
Indole-3-carboxylic acid: Similar structure but with a carboxylic acid group at the third position.
Indole-2-carboxylic acid: Similar structure but with a carboxylic acid group at the second position.
Indole-6-carboxylic acid: Similar structure but without the formyl group.
The uniqueness of this compound lies in the presence of both the formyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
2-formyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-5-8-3-6-1-2-7(10(13)14)4-9(6)11-8/h1-5,11H,(H,13,14) |
InChIキー |
RCXUNFMBEGJWBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride](/img/structure/B13627567.png)
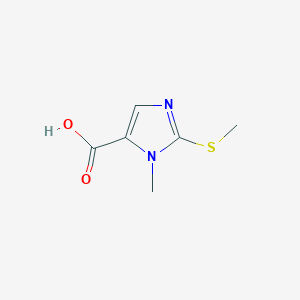

![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
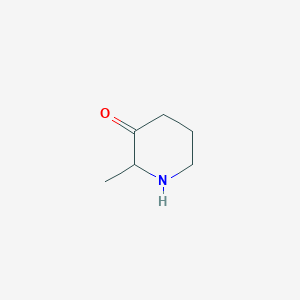
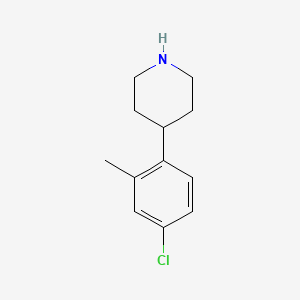
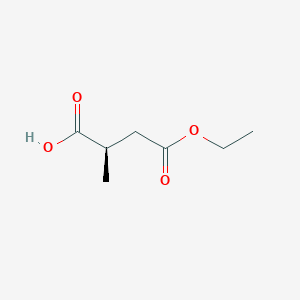
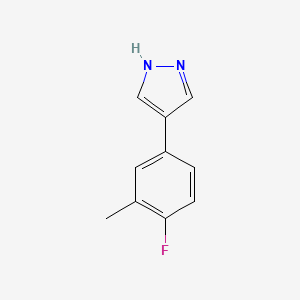

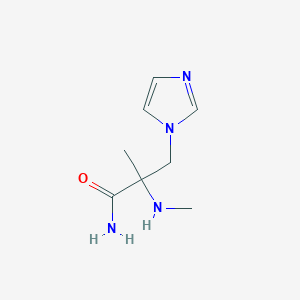

![5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
